molecular formula C16H21N3O4S B2574276 carboxylic Acid tert-Butyl Ester CAS No. 1284548-18-0

carboxylic Acid tert-Butyl Ester

Cat. No.: B2574276
CAS No.: 1284548-18-0
M. Wt: 351.42
InChI Key: UOUFRTFWWBCVPV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Carboxylic Acid tert-Butyl Ester is primarily targeted at carboxylic acids . It is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Mode of Action

The mode of action of this compound involves a series of chemical reactions. It has been shown by quantum-chemical calculations that the monomolecular decomposition of tert-butyl esters of carboxylic acids, which involves the detachment of isobutylene, takes place as the result of the transfer of a proton from the closest CH3 group of the tert-butyl substituent to the carbonyl O atom . The catalytic action of carboxylic acids on this reaction is exhibited by the transfer of a proton from the COOH group taking place in the reaction complex formed by the ester and the acid with a lower consumption of energy than the migration of a proton from the CH3 group in a monomolecular reaction .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the esterification of carboxylic acids . The Steglich Esterification is a mild reaction, which allows the conversion of sterically demanding and acid labile substrates. It’s one of the convenient methods for the formation of tert-butyl esters because t-BuOH tends to form carbocations and isobutene after a subsequent elimination under the conditions employed in the Fischer Esterification .

Pharmacokinetics

They are therefore incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of esters from carboxylic acids. The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields, whereas benzyl, methyl, ethyl, and isopropyl esters are essentially unreactive .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Steglich Esterification proceeds under mild conditions, ambient temperatures, often neutral pH, and can afford a wide range of esters containing challenging substituents such as the acid liable, sterically hindered tert-butyl group, which under Fischer–Speier esterification conditions would undergo elimination .

Biochemical Analysis

Biochemical Properties

Carboxylic Acid tert-Butyl Ester interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the tert-butylation of amino acids, carboxylic acids, and alcohols . The nature of these interactions is primarily due to the stability of the tert-butyl ester group, which allows it to withstand various biochemical reactions .

Cellular Effects

The effects of this compound on cells and cellular processes are complex and multifaceted. While specific cellular effects can vary, the compound generally influences cell function by interacting with various biomolecules within the cell

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action depends on the specific biochemical context in which the compound is present.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific dosage effects can vary, high doses of the compound may have toxic or adverse effects

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications

Comparison with Similar Compounds

Carboxylic Acid tert-Butyl Ester is unique compared to other esters due to its stability and ease of deprotection. Similar compounds include:

Properties

IUPAC Name

tert-butyl 4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-16(2,3)23-15(22)18-7-4-10(5-8-18)19-13(20)12-11(6-9-24-12)17-14(19)21/h6,9-10H,4-5,7-8H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUFRTFWWBCVPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is a notable characteristic of the reaction between propiolic acid tert-butyl ester and decaborane(14)?

A1: Instead of yielding the expected carborane carboxylic acid tert-butyl ester, the reaction directly produces unsubstituted ortho-carborane. This occurs through an in situ de-tert-butoxycarbonylation of the initially formed carborane this compound, likely via a six-membered transition state [].

Q2: How can carboxylic acid tert-butyl esters be synthesized using isobutene?

A2: A SO3H-SBA-15 molecular sieve catalyst can be used to catalyze the reaction between isobutene and a carboxylic acid to synthesize the corresponding this compound. This method is notable for its efficiency and ability to operate without polymerization inhibitors [].

Q3: Can phase-transfer catalysis be used for enantioselective synthesis of amino acids?

A3: Yes, phase-transfer catalytic alkylation has been successfully employed in the enantioselective synthesis of various amino acids. For instance, the alkylation of 2-phenyl-2-thiazoline-4-carboxylic acid tert-butyl ester using specific chiral catalysts can yield (R)-α-alkylcysteines with high enantiomeric excess (ee) [, ]. Similarly, employing o-biphenyl-2-oxazoline-4-carboxylic acid tert-butyl ester with cinchona-derived catalysts allows for the synthesis of (R)-α-alkylserines with high ee [, ].

Q4: How can one synthesize (S)-α-alkylcysteines enantioselectively?

A4: (S)-α-alkylcysteines can be synthesized with good enantioselectivity by employing 2-o-biphenyl-2-thiazoline-4-carboxylic acid tert-butyl ester as a starting material in a phase-transfer catalytic alkylation reaction, utilizing specific chiral catalysts [, ].

Q5: How can (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines be synthesized enantioselectively?

A5: Phase-transfer catalytic alkylation, using N-2′,3′,4′-trifluorobenzylcinchonidinium bromide as a catalyst, enables the enantioselective synthesis of (R)-α-alkylhomoserines and (R)-α-alkylhomocysteines. This method utilizes 2-phenyl-5,6-di-hydro-4H-1,3-oxazine-4-carboxylic acid tert-butyl ester and 2-phenyl-5,6-dihydro-4H-1,3-thiazine-4-carboxylic acid tert-butyl ester as starting materials, respectively [].

Q6: Are there efficient methods to synthesize α-alkyl-α,β-diaminopropionic acids enantioselectively?

A6: Yes, the asymmetric phase-transfer catalytic alkylation of N(1)-Boc-2-phenyl-2-imidazoline-4-carboxylic acid tert-butyl ester, utilizing a chiral quaternary ammonium catalyst, provides a route to obtain enantioenriched α-alkyl-α,β-diaminopropionic acids [].

Q7: Are there examples of carboxylic acid tert-butyl esters used in the synthesis of specific drugs?

A8: Yes, (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butyl ester and its benzyl ester derivative have been employed in the synthesis of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, an angiotensin-converting enzyme (ACE) inhibitor [, ]. Another example is the utilization of 2-naphthalen-1-yl-2-oxazoline-4-carboxylic acid tert-butyl ester in the synthesis of (2S)-alpha-(hydroxymethyl)-glutamic acid (HMG), a metabotropic receptor ligand [].

Q8: What role do carboxylic acid tert-butyl esters play in combating tumor resistance to cisplatin?

A9: Combining cisplatin with a specific PP2A inhibitor, 4-(3-carboxy-7-oxa-bicyclo[2.2.1]heptane-2-carbonyl) piperazine-1-carboxylic acid tert-butyl ester, showed synergistic antitumor efficacy in preclinical models []. The PP2A inhibitor helps overcome cisplatin resistance by blocking DNA damage repair mechanisms, leading to enhanced therapeutic effects [].

Q9: How is 4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester (GW542573X) unique in its interaction with KCa2 channels?

A10: GW542573X stands out as the first described SK1-selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. Its selectivity for hSK1 is attributed to the presence of Ser293 in the S5 transmembrane segment of the channel [, ].

Q10: How was the structure of (3S), (2S)-2-[(2S)-3-mercapto-2-methylpropionyl]-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid confirmed?

A11: The absolute configuration of this compound was determined using X-ray diffraction analysis of its derivative, the thiazepino [4, 3-b] isoquinoline compound [, ].

Q11: What is the crystal structure of 4-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester?

A12: This compound crystallizes in the monoclinic crystal class within the P21/c space group. Notably, its carbonyl group can adopt a +synclinal conformation [].

Q12: Can the photochemical and photomechanical properties of molecular crystal nanorods be influenced by the presence of carboxylic acid tert-butyl esters?

A13: Yes, incorporating anthracene-9-carboxylic acid tert-butyl ester into molecular crystal nanorods allows them to undergo photomechanical deformations without fragmentation upon exposure to light. This behavior is attributed to the [4 + 4] photodimerization reaction supported by the crystal structure [].

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